
Difluoromethyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl methyl carbonate is an organic compound that features a difluoromethyl group attached to a methyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl methyl carbonate typically involves the reaction of difluoromethylating agents with methyl carbonate precursors. One common method is the reaction of difluoromethyl trimethylsilane with methyl chloroformate in the presence of a base such as cesium fluoride or cesium carbonate in a solvent like dimethylformamide . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbonate moiety can be hydrolyzed under acidic or basic conditions to yield difluoromethyl alcohol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like cesium fluoride, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield difluoromethyl-substituted products, while hydrolysis results in difluoromethyl alcohol.
Applications De Recherche Scientifique
Difluoromethyl methyl carbonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of difluoromethyl methyl carbonate involves its ability to act as a source of the difluoromethyl group in chemical reactions. The difluoromethyl group can participate in hydrogen bonding and other interactions, making it a valuable moiety in drug design and other applications . The molecular targets and pathways involved depend on the specific application and the nature of the difluoromethylated product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl methyl carbonate: Similar in structure but with three fluorine atoms instead of two.
Difluoromethyl trimethylsilane: A difluoromethylating agent used in similar synthetic applications.
Methyl chloroformate: Used as a precursor in the synthesis of difluoromethyl methyl carbonate.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs . This makes it particularly valuable in the design of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
70411-01-7 |
|---|---|
Formule moléculaire |
C3H4F2O3 |
Poids moléculaire |
126.06 g/mol |
Nom IUPAC |
difluoromethyl methyl carbonate |
InChI |
InChI=1S/C3H4F2O3/c1-7-3(6)8-2(4)5/h2H,1H3 |
Clé InChI |
VDGKFLGYHYBDQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
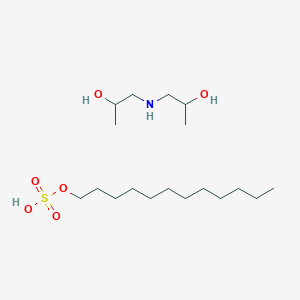
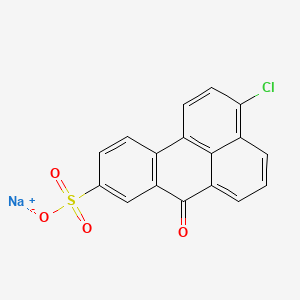
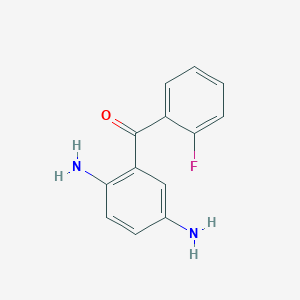
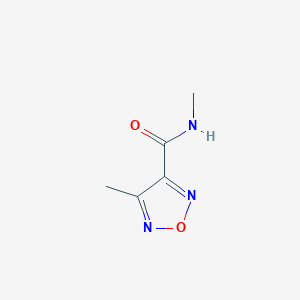
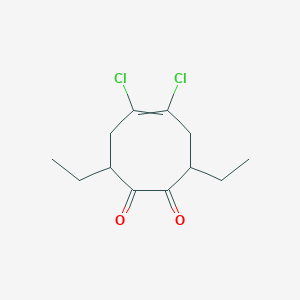
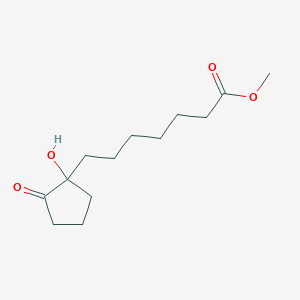
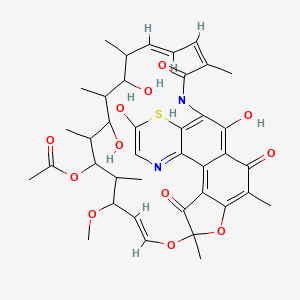
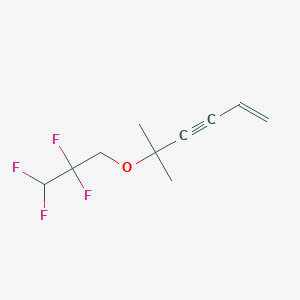
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
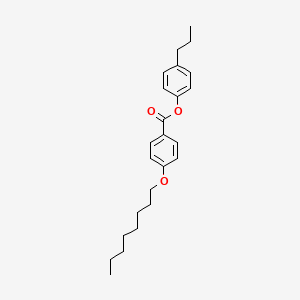
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
